molecular formula C14H13BrN4O2S B10987233 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10987233
M. Wt: 381.25 g/mol
InChI Key: OGLIAKOVHSMAAU-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic compound featuring a 5-bromoindole core linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group. The 5-bromoindole moiety is associated with bioactivity in medicinal chemistry, as seen in compounds like N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (anti-proliferative activity, ) . The thiadiazole ring, particularly in the (2E)-configuration, contributes to electronic and steric properties critical for molecular interactions. Spectral characterization (IR, NMR) of analogous compounds (e.g., ) confirms structural integrity, with key signals for indole NH, acetamide carbonyl, and thiadiazole protons .

Properties

Molecular Formula

C14H13BrN4O2S

Molecular Weight

381.25 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H13BrN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-5-4-9-6-10(15)2-3-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20)

InChI Key

OGLIAKOVHSMAAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule characterized by its unique structural components, including a brominated indole moiety and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN4O2S , with a molecular weight of 381.25 g/mol . Its structure consists of:

  • A brominated indole ring at the 5-position.
  • An acetamide linkage to a thiadiazole derivative.

These features contribute to its pharmacological properties and potential interactions with biological targets.

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer activity . The indole moiety is known for its ability to modulate various biological pathways, potentially influencing enzyme activity and receptor interactions. The bromination and thiadiazole components may enhance these effects, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on related compounds have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.56 to 12.50 μM against various bacterial strains .

Study 1: Antibacterial Activity

A study focused on the antibacterial efficacy of related indole-thiadiazole compounds found that certain derivatives showed strong activity against multiple bacterial species. For example:

CompoundMIC (μM)MBC (μM)Bacterial Strain
Compound 190.56–12.502.08–16.67Various
Compound 97.68–30.7415.37–61.48E.coli

These findings suggest that the structural modifications in the indole-thiadiazole framework significantly impact antibacterial potency .

Study 2: Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific biological targets. These simulations indicate potential binding affinities that could correlate with observed biological activities, providing insights into mechanism of action and guiding future synthesis efforts .

The biological activity of this compound may involve:

  • Hydrogen bonding : The presence of polar functional groups allows for hydrogen bonding with biological macromolecules.
  • π-π stacking interactions : The aromatic nature of the indole ring can facilitate stacking interactions with nucleic acids or proteins.

These interactions are crucial for modulating biological responses and enhancing therapeutic efficacy.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s distinctiveness arises from the combination of 5-bromoindole, thiadiazole, and methoxymethyl groups. Comparisons with similar derivatives are summarized below:

Compound Name / Structure Key Substituents Melting Point (°C) Yield (%) Bioactivity Notes References
2-(5-Bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]acetamide 5-Bromoindole, methoxymethyl-thiadiazole Not reported Not reported Potential anticancer (inferred from analogues) -
N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives (2a–2f) Benzimidazole, aryl groups Not reported 68–88 N/A (synthetic intermediates)
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) Acetyl, phenyl-thiadiazole 214–216 Not reported N/A (structural studies)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Chlorobenzylthio, phenoxy-acetamide 138–140 82 N/A (synthetic studies)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, methoxyphenoxy-acetamide 135–136 85 N/A (synthetic studies)
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide (22) 5-Bromoindole, dichlorobenzyl Not reported 37.5 Anticancer candidate (in vitro assays)

Key Observations:

  • Melting Points: Thiadiazole derivatives with bulkier substituents (e.g., phenyl, acetyl in ) exhibit higher melting points (214–242°C) compared to alkylthio or alkoxy variants (132–170°C in ) . The methoxymethyl group in the target compound may lower melting points due to increased flexibility.
  • Synthetic Yields: Reactions involving S-alkylation (e.g., ) typically yield 37–88%, influenced by steric and electronic factors .

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